molecular formula C23H27N3O B14947242 3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one

3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one

Cat. No.: B14947242
M. Wt: 361.5 g/mol
InChI Key: DJRBOYMEIRDDGQ-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one typically involves the reaction of an indole derivative with a substituted aniline under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar compounds to 3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one include other indole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)imino-1-[(3-methylpiperidin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C23H27N3O/c1-16-7-6-10-25(14-16)15-26-21-9-5-4-8-20(21)22(23(26)27)24-19-12-17(2)11-18(3)13-19/h4-5,8-9,11-13,16H,6-7,10,14-15H2,1-3H3

InChI Key

DJRBOYMEIRDDGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC(=CC(=C4)C)C)C2=O

Origin of Product

United States

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